molecular formula C7H3BrCl2O4S B1448402 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid CAS No. 1461707-67-4

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B1448402
CAS No.: 1461707-67-4
M. Wt: 333.97 g/mol
InChI Key: HTTZAUSJRJCKML-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3BrCl2O4S and a molecular weight of 333.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and chlorosulfonyl groups attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

3-bromo-2-chloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZAUSJRJCKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-Bromo-2-chlorobenzoic acid. The reaction is carried out by treating 3-Bromo-2-chlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the substitution of the hydrogen atom on the benzoic acid ring with a chlorosulfonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The bromine and chlorine atoms on the benzoic acid ring also contribute to the compound’s reactivity by influencing the electron density and steric properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms along with the chlorosulfonyl group. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .

Biological Activity

The molecular formula of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is C₇H₃BrCl₂O₄S, with a molecular weight of 333.97 g/mol. The presence of halogens and the sulfonyl group enhances its electrophilic nature, making it a candidate for various chemical reactions, particularly in medicinal chemistry.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₇H₃BrCl₂O₄S
Molecular Weight333.97 g/mol
Functional GroupsBromine, Chlorine, Sulfonyl
ElectrophilicityEnhanced due to halogen substituents

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing antibacterial agents or as a scaffold in drug design. The chlorosulfonyl group is particularly reactive, allowing for various substitution reactions that could lead to derivatives with enhanced biological properties.

The compound's mechanism of action primarily revolves around its electrophilic nature. The chlorosulfonyl group can facilitate nucleophilic attacks from biological targets, such as enzymes and receptors. This reactivity is crucial for understanding how the compound might interact with biological systems, although specific targets remain to be elucidated.

Case Studies and Related Compounds

While research specifically focusing on this compound is sparse, related compounds have been investigated for their biological activities. For instance, BCMBA (3-bromomethyl-2-chloro-4-(methylsulfonyl)-benzoic acid) has been identified as a respiratory sensitizer causing occupational asthma and urticaria in exposed workers. This highlights the potential for similar compounds to elicit significant biological responses .

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityNotable Differences
BCMBA (3-bromomethyl-2-chloro-4-(methylsulfonyl)-benzoic acid)Respiratory sensitizerDifferent structural features
2-Bromo-5-(chlorosulfonyl)benzoic acidAntimicrobial activityLacks the specific chlorine substitution
3-Bromo-5-chlorobenzoic acidVaries; lacks sulfonyl groupDifferent reactivity profile

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it valuable in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows it to serve as an intermediate in synthesizing more complex bioactive compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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